molecular formula C11H23NS B2896159 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine CAS No. 1864431-03-7

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

Cat. No. B2896159
CAS RN: 1864431-03-7
M. Wt: 201.37
InChI Key: UUAKWGAEFNFSOZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is a chemical compound with the CAS Number: 1864431-03-7 . It has a molecular weight of 201.38 . The IUPAC name for this compound is 4-isopentyl-2,2-dimethylthiomorpholine .


Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine is 1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3 . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated the utility of morpholine derivatives in synthesizing complex molecules, including amino acids and cyclic depsipeptides, through diastereoselective reactions and direct amid cyclization processes. For instance, one study outlined a method for synthesizing l-beta-methylisoleucine, an alpha-amino acid residue found in marine-derived peptides, using allyl stannanes and morpholinones (Pigza & Molinski, 2010). Another investigation focused on the synthesis of novel bicyclic thiomorpholine building blocks, highlighting their importance in medicinal chemistry and biological studies (Walker & Rogier, 2013).

Medicinal Chemistry and Drug Development

Morpholine and thiomorpholine derivatives have been explored as key intermediates in the development of pharmacologically active molecules. These compounds have been used to create novel structures with potential as anticancer agents, highlighting the flexibility and utility of morpholine derivatives in drug discovery processes (Fang et al., 2016). Additionally, the synthesis of bridged bicyclic thiomorpholines has shown promise in yielding compounds with interesting biological profiles, indicating their potential use in developing new therapeutic agents (Walker & Rogier, 2013).

Photostabilization of Polymers

Research into the photostabilization of polymers has also employed derivatives of thiomorpholine. For example, thiophene derivatives have been synthesized and used as photostabilizers for poly(vinyl chloride), reducing the rate of photodegradation and enhancing the material's stability under UV exposure (Balakit et al., 2015).

Environmental Applications

In environmental chemistry, morpholine derivatives have been utilized in the development of biosorbents for the removal of pesticides from wastewater, showcasing their potential in addressing environmental pollution and enhancing water treatment technologies (Boudesocque et al., 2008).

Safety and Hazards

For safety information, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.

properties

IUPAC Name

2,2-dimethyl-4-(3-methylbutyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAKWGAEFNFSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine

CAS RN

1864431-03-7
Record name 2,2-dimethyl-4-(3-methylbutyl)thiomorpholine
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